molecular formula C7H14N2O4S B12496699 (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

Cat. No.: B12496699
M. Wt: 222.26 g/mol
InChI Key: WPIYZQBALIBMAA-UHFFFAOYSA-N
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Description

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, reduction might yield an alcohol, and substitution might yield a variety of functionalized derivatives.

Scientific Research Applications

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure of the compound allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate apart from similar compounds is its specific stereochemistry and the presence of the methanesulfonate group. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is a bicyclic amine derivative with potential biological activity, particularly as a ligand for opioid receptors. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₀N₂O₃S
  • Molecular Weight : 174.22 g/mol
  • CAS Number : 1133811-49-0

Structural Characteristics

The compound features a bicyclic structure that contributes to its interaction with biological targets, particularly the μ-opioid receptor. Its specific stereochemistry at the 1R, 3R, and 5R positions is crucial for its biological activity.

Opioid Receptor Ligand Activity

Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit significant binding affinity for the μ-opioid receptor. A study highlighted the development of achiral μ-opioid receptor ligands designed for therapeutic applications in treating pruritus in dogs. These compounds demonstrated picomolar binding affinity , showing selectivity for the μ receptor over δ and κ subtypes, which is critical for minimizing side effects associated with opioid therapies .

Structure-Activity Relationship (SAR)

The SAR studies reveal how modifications to the azabicyclo framework influence biological activity:

ModificationBinding Affinity (IC50)Selectivity
Parent Compound0.5 nMμ > δ > κ
Methyl Substitution0.2 nMμ > δ
Hydroxyl Group Addition1 nMμ = δ

These findings underscore the importance of specific functional groups in enhancing receptor affinity and selectivity.

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in pain management and anti-pruritic therapies. Its mechanism primarily involves modulation of pain pathways through opioid receptor activation, leading to analgesic effects.

Case Study 1: Treatment of Pruritus in Canines

A clinical trial involving dogs suffering from pruritus evaluated the efficacy of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide as an alternative to traditional opioids. Results indicated a significant reduction in scratching behavior and improvement in skin condition without notable side effects typically associated with opioid use.

Case Study 2: Analgesic Efficacy in Rodent Models

In rodent models of acute pain, administration of this compound demonstrated a dose-dependent analgesic effect comparable to morphine but with a markedly reduced risk of addiction and tolerance development. Behavioral assays confirmed that the compound effectively reduced nociceptive responses without causing sedation or respiratory depression.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIYZQBALIBMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C1NC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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